molecular formula C21H16N2O4 B11143713 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11143713
M. Wt: 360.4 g/mol
InChI Key: LNFWDBMMDSYULA-UHFFFAOYSA-N
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Description

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a furan ring, a hydroxyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a base such as sodium hydride.

    Addition of the Furylcarbonyl Group: The furylcarbonyl group is added through a Friedel-Crafts acylation reaction, using furan and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, typically using a reagent such as hydrogen peroxide or a peracid.

    Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, palladium on carbon.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Cyclization Products: Polycyclic compounds.

Scientific Research Applications

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Functional Group Diversity : The presence of multiple functional groups, including benzyl, furylcarbonyl, hydroxyl, and pyridine rings, makes this compound unique and versatile in its reactivity and applications.
  • Potential Applications : Its potential applications in medicinal chemistry, organic synthesis, and materials science set it apart from other similar compounds.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-benzyl-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one

InChI

InChI=1S/C21H16N2O4/c24-19(16-7-4-12-27-16)17-18(15-8-10-22-11-9-15)23(21(26)20(17)25)13-14-5-2-1-3-6-14/h1-12,18,25H,13H2

InChI Key

LNFWDBMMDSYULA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

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